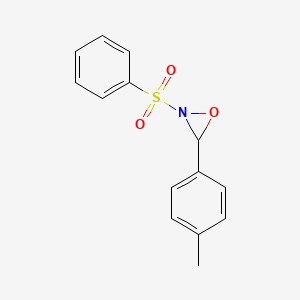![molecular formula C9H10ClN3 B13772701 4-Chloro-1,2-dimethyl-1H-benzo[d]imidazol-5-amine](/img/structure/B13772701.png)
4-Chloro-1,2-dimethyl-1H-benzo[d]imidazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Benzimidazol-5-amine,4-chloro-1,2-dimethyl-(9CI) is a derivative of benzimidazole, a class of heterocyclic aromatic compounds. Benzimidazoles are known for their diverse biological and pharmacological activities, making them a significant focus in medicinal chemistry . The compound 1H-Benzimidazol-5-amine,4-chloro-1,2-dimethyl-(9CI) features a benzimidazole core with specific substitutions that may enhance its biological activity and stability.
Métodos De Preparación
The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with various reagents. For 1H-Benzimidazol-5-amine,4-chloro-1,2-dimethyl-(9CI), the synthetic route may include:
Condensation with Formic Acid or Trimethyl Orthoformate: This method involves the reaction of o-phenylenediamine with formic acid or its equivalent, trimethyl orthoformate.
Reaction with Aldehydes: The compound can also be synthesized by reacting o-phenylenediamine with aromatic or aliphatic aldehydes, followed by oxidation.
Industrial Production: Industrial methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1H-Benzimidazol-5-amine,4-chloro-1,2-dimethyl-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions: Typical reagents include acids, bases, and oxidizing or reducing agents, with reactions often conducted under controlled temperatures and pressures to optimize yield and selectivity.
Aplicaciones Científicas De Investigación
1H-Benzimidazol-5-amine,4-chloro-1,2-dimethyl-(9CI) has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its antimicrobial, anticancer, and antiviral properties.
Industry: Utilized in the development of agrochemicals and materials science for its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 1H-Benzimidazol-5-amine,4-chloro-1,2-dimethyl-(9CI) involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
Molecular Pathways: It may interfere with cellular pathways involved in cell division and apoptosis, making it a potential anticancer agent.
Binding Affinity: The presence of the chloro and dimethyl groups may enhance the binding affinity and specificity of the compound to its targets.
Comparación Con Compuestos Similares
1H-Benzimidazol-5-amine,4-chloro-1,2-dimethyl-(9CI) can be compared with other benzimidazole derivatives:
Propiedades
Fórmula molecular |
C9H10ClN3 |
|---|---|
Peso molecular |
195.65 g/mol |
Nombre IUPAC |
4-chloro-1,2-dimethylbenzimidazol-5-amine |
InChI |
InChI=1S/C9H10ClN3/c1-5-12-9-7(13(5)2)4-3-6(11)8(9)10/h3-4H,11H2,1-2H3 |
Clave InChI |
XSIQKUXRVKPILQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(N1C)C=CC(=C2Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


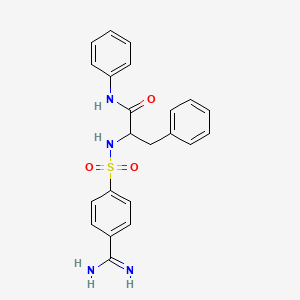

![1-[6-(4-tert-butylphenyl)pyridin-2-yl]-3-ethyl-N,N-dimethylpentan-1-amine](/img/structure/B13772634.png)

![Ethanaminium, 2-cyano-N-ethyl-N,N-bis[2-[(1-oxodocosyl)amino]ethyl]-, ethyl sulfate](/img/structure/B13772656.png)
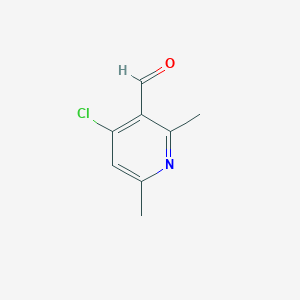
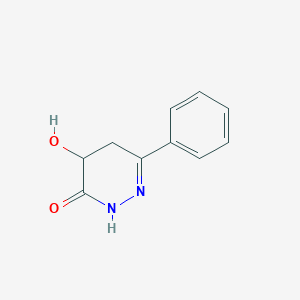
![1-{2,5-Bis[2-hydroxy-3-(4-hydroxy-4-phenylpiperidin-1-yl)propoxy]phenyl}ethan-1-one--hydrogen chloride (1/2)](/img/structure/B13772668.png)
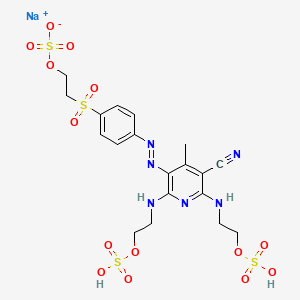
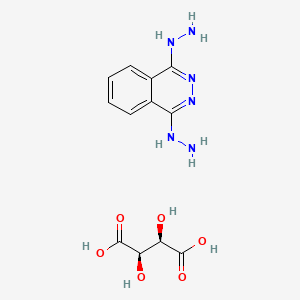
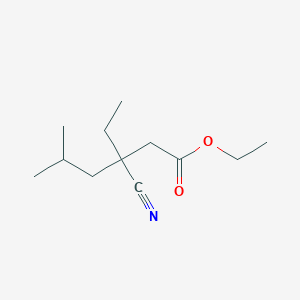
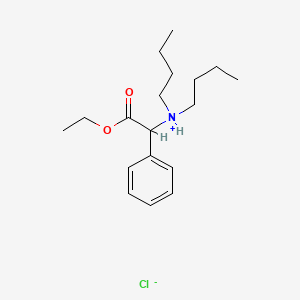
![Tris[2-(dimethylamino)ethyl] borate](/img/structure/B13772688.png)
